7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Synthetic Chemistry Medicinal Chemistry Library Synthesis

This 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a unique brominated building block with a reactive C7 handle essential for late-stage diversification via cross-coupling. Unlike unsubstituted or methyl/chloro analogs, only the C7-bromo variant enables modular, high-yielding (>80%) Suzuki-Miyaura couplings to rapidly explore kinase selectivity space (VEGFR-2, PDGFR-β, EGFR) and synthesize microtubule-depolymerizing antitumor agents with nanomolar IC50. Procuring this intermediate eliminates a separate, low-yielding halogenation step, accelerating hit-to-lead optimization and library production.

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
CAS No. 1311275-33-8
Cat. No. B1525577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine
CAS1311275-33-8
Molecular FormulaC6H5BrN4
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1)C(=NC=N2)N)Br
InChIInChI=1S/C6H5BrN4/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H,(H2,8,10,11)
InChIKeySKJNVSMBUJLYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 1311275-33-8) | Core Scaffold & Procurement Profile


7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a brominated pyrrolo[3,2-d]pyrimidine derivative bearing a reactive 7-position bromine and a 4-position primary amine . This heterocyclic scaffold is widely exploited in medicinal chemistry for the construction of kinase inhibitor libraries and targeted anticancer agents [1][2]. The compound is commercially available from multiple suppliers at purities of 95–97% (HPLC) with molecular weight 213.03–213.04 g/mol and molecular formula C₆H₅BrN₄ .

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine: Why Analog Substitution Is Not Permissible


In-class compounds such as 5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 2227-98-7) or 7-methyl/chloro analogs cannot be simply interchanged for 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine [1]. The C7 bromine serves as a synthetically essential handle for late-stage diversification via cross-coupling reactions, enabling modular construction of libraries that is not possible with unsubstituted or methyl-substituted cores [2]. Substitution at the 7-position also profoundly influences kinase selectivity profiles [3]. The quantitative evidence below demonstrates that the bromine substituent provides unique reactivity and selectivity advantages not replicable by close analogs.

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine: Quantitative Differentiation Evidence for Scientific Selection


Synthetic Versatility: Late-Stage C7 Bromine Enables High-Yield Cross-Coupling Diversification

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine contains a C7 bromine that acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling rapid analog generation. In contrast, the unsubstituted 5H-pyrrolo[3,2-d]pyrimidin-4-amine (CAS 2227-98-7) lacks this reactive site and cannot undergo similar diversification without prior functionalization [1]. A representative Suzuki-Miyaura coupling using a 7-bromopyrrolo[3,2-d]pyrimidine core has been reported to proceed with yields exceeding 80% under standard conditions [2].

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Kinase Inhibition Selectivity: C7 Bromination Shifts Target Engagement Profile

The nature of the C7 substituent on pyrrolo[3,2-d]pyrimidin-4-amine cores dictates kinase binding selectivity. SAR studies show that 7-benzyl derivatives (accessible via C7 bromine cross-coupling) exhibit potent inhibition of proangiogenic receptor tyrosine kinases (VEGFR-2, PDGFR-β, EGFR) at sub-micromolar concentrations, whereas unsubstituted or small alkyl C7 analogs show markedly different selectivity profiles [1]. For example, 7-benzyl-N-(substituted) analogs demonstrate IC50 values in the nanomolar range against VEGFR-2 and PDGFR-β [1].

Kinase Inhibition Selectivity Anticancer

Microtubule Targeting Activity: C7 Substituent Dictates Antiproliferative Potency

Pyrrolo[3,2-d]pyrimidin-4-amine derivatives with varied C7 substituents exhibit microtubule depolymerizing activity. A series of N5-substituted analogs bearing C7 modifications (accessible from 7-bromo intermediates) displayed one- to two-digit nanomolar IC50 values against cancer cell lines, with certain analogs showing sub-10 nM potency [1]. The C7 bromine itself is not the active moiety but is essential for introducing the benzyl/aryl groups required for high potency [1].

Microtubule Targeting Agents Anticancer Cell-based Assays

Commercial Purity and Storage Stability Profile

Multiple reputable vendors supply 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine at ≥97% purity (HPLC), with recommended storage at 2–8°C protected from light . This purity grade ensures reproducible synthetic outcomes and minimizes side reactions during sensitive cross-coupling steps. Comparable analogs such as the 7-iodo derivative are less commonly stocked and often available at lower purity (≤97%) .

Procurement Quality Control Storage

Halogen Reactivity Comparison: Bromine vs. Iodine vs. Chlorine for Cross-Coupling Efficiency

Among 7-halogenated pyrrolo[3,2-d]pyrimidin-4-amines, the bromine derivative offers an optimal balance of reactivity and stability for palladium-catalyzed cross-couplings. 7-Iodo analogs are more reactive but prone to oxidative addition side reactions and light sensitivity; 7-chloro analogs are less reactive and require harsher conditions [1]. Bromine provides sufficient electrophilicity for smooth Suzuki couplings while maintaining bench stability [1].

Cross-Coupling Synthetic Methodology Halogen Effects

7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine: High-Impact Application Scenarios for Scientific Procurement


Late-Stage Diversification in Kinase Inhibitor Library Synthesis

Use 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine as a core scaffold for parallel synthesis of C7-aryl/benzyl analogs via Suzuki-Miyaura coupling. This approach enables rapid exploration of kinase selectivity space, particularly for VEGFR-2, PDGFR-β, and EGFR inhibitors, with typical coupling yields exceeding 80% [1][2]. Procurement of the 7-bromo intermediate eliminates the need for separate halogenation steps, streamlining library production [1].

Microtubule-Targeting Agent Development

Employ the 7-bromo core to synthesize N5-substituted derivatives that exhibit microtubule depolymerizing activity. C7 benzyl/aryl modifications introduced via cross-coupling yield compounds with single-digit nanomolar IC50 values in cancer cell lines, including models resistant to conventional therapies (e.g., P-glycoprotein-expressing NCI/ADR-RES) [3]. The 7-bromo building block is essential for accessing this class of dual-mechanism antitumor agents [3].

Optimization of Cross-Coupling Conditions for Heterocyclic Cores

Utilize 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine as a model substrate for developing robust cross-coupling protocols on fused pyrrolopyrimidine systems. Its moderate bromine reactivity allows for optimization of catalyst/ligand systems without the decomposition issues associated with iodo analogs [1]. High-yielding protocols (>80%) have been demonstrated and can be adapted to other heterocyclic scaffolds [1].

Structure-Activity Relationship (SAR) Studies for Pyrrolopyrimidine-Based Therapeutics

Incorporate 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine into SAR campaigns focused on C7 substituent effects. By starting from the common 7-bromo intermediate, research teams can systematically vary the C7 group (aryl, heteroaryl, alkyl) while keeping the 4-amine constant, enabling direct comparison of kinase inhibition profiles and cellular potency [2][3]. This modular strategy accelerates hit-to-lead optimization and reduces synthesis time compared to de novo construction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.